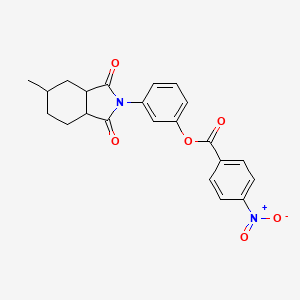

![molecular formula C19H21N5O2 B4007524 N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)

N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides and tetrazole-containing compounds involves several steps, including condensation, cyclization, and substitution reactions. For instance, compounds similar to N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide can be synthesized starting from readily available intermediates through processes such as oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, as seen in the synthesis of related benzodioxine and benzo[1,4]oxazine derivatives (Gabriele et al., 2006)(Gabriele et al., 2006).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of compounds. The crystal structure analysis helps in understanding the conformation, stereochemistry, and intermolecular interactions within the compound, which are crucial for its reactivity and properties. For example, studies on similar compounds have shown diverse molecular conformations and modes of supramolecular aggregation, influenced by different substituents on the benzamide ring (Sagar et al., 2018)(Sagar et al., 2018).

Applications De Recherche Scientifique

Metalloligand Design for Magnets

Research on metalloligands, such as those involving benzamide derivatives, illustrates their utility in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These compounds, through coordination with copper ions and interaction with lanthanide salts, demonstrate potential in magnetic storage materials. The study by Costes, Vendier, and Wernsdorfer (2010) on tetranuclear complexes and 1D chains of tetranuclear entities linked through lanthanide ions showcases the SMM behavior of tetranuclear Tb complexes and the SCM behavior of the Tb chain derivative, highlighting the significance of such compounds in advanced material science (Costes, Vendier, & Wernsdorfer, 2010).

Oxidation of Indoles

The work by Hino et al. (1983) on the oxidation of 2,3-disubstituted indoles with m-chloroperbenzoic acid, forming o-aminophenol derivatives and a dimeric product, contributes to the understanding of chemical transformations and synthetic routes involving benzamide compounds. This research provides insights into the reactivity and potential applications of similar structures in creating pharmacologically active molecules or materials with specific chemical properties (Hino et al., 1983).

ESIPT-Inspired Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel fluorescent compounds inspired by ESIPT (Excited State Intramolecular Proton Transfer), including derivatives of benzimidazole, benzoxazole, and benzothiazole. These compounds were explored for their photo-physical properties, demonstrating potential applications in fluorescence-based sensors and imaging technologies. The study outlines the effects of solvent polarity on absorption-emission properties, indicating the versatility of such compounds in scientific research (Padalkar et al., 2011).

Antimicrobial Properties of Benzoylthioureas

Limban et al. (2011) explored the antimicrobial properties of new acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas. These compounds exhibited significant activity against various bacterial and fungal strains, showcasing the relevance of benzamide derivatives in developing new antimicrobial agents. The structure-activity relationship analysis provided in this study adds valuable knowledge to the field of medicinal chemistry, particularly in the search for new antimicrobial compounds (Limban et al., 2011).

Propriétés

IUPAC Name |

N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-15-6-4-5-7-18(15)26-13-12-23(2)19(25)16-8-10-17(11-9-16)24-14-20-21-22-24/h4-11,14H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFDXFRSKAAIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

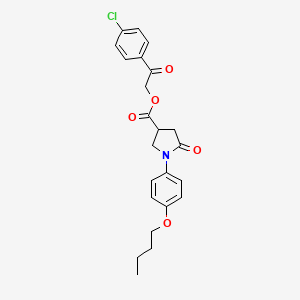

![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)

![ethyl 4-({[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007464.png)

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)

![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)

![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)

![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)